![molecular formula C17H18N2O B6080632 2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6080632.png)
2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole
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Description
Molecular Structure Analysis
The molecular structure of the related compound, metaxalone, is well defined . The empirical formula is C12H15NO3, which corresponds to a molecular weight of 221.25 . The structural formula is also provided in the referenced document .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound, metaxalone, include a molecular weight of 221.25, and it is a white to almost white, odorless crystalline powder . It is freely soluble in chloroform, soluble in methanol and in 96% ethanol, but practically insoluble in ether or water .Mechanism of Action
Target of Action
A structurally similar compound, metaxalone, is known to exert its effects through general central nervous system (cns) depression .
Mode of Action
It’s speculated that it may act similarly to metaxalone, which is thought to cause general cns depression .
Pharmacokinetics
Its concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours . Doubling the dose from 400 mg to 800 mg results in a roughly proportional increase in metaxalone exposure as indicated by peak plasma concentrations (Cmax) and area under the curve (AUC) .
Result of Action
Given its potential similarity to metaxalone, it may cause cns depression, leading to muscle relaxation and potential relief from muscle spasms .
Action Environment
For metaxalone, the presence of a high-fat meal at the time of drug administration increased cmax by 1775% and increased AUC by 1235% and 1154%, respectively . This suggests that food intake can significantly influence the bioavailability of similar compounds.
properties
IUPAC Name |
2-[(3,5-dimethylphenoxy)methyl]-6-methyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-11-4-5-15-16(9-11)19-17(18-15)10-20-14-7-12(2)6-13(3)8-14/h4-9H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXKVGYHFZYAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)COC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole |
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